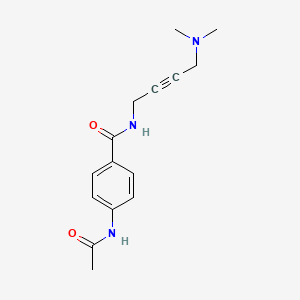

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains an acetamido group (CH3CONH2), a dimethylamino group ((CH3)2NH), and a benzamide group (C6H5CONH2). The presence of these functional groups suggests that the compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and acetamido groups are likely to contribute to the compound’s overall polarity, while the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide and acetamido groups are likely to be involved in reactions with nucleophiles and electrophiles. The dimethylamino group could potentially act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications

Synthesis of Benzamide Derivatives and Antiprion Activity

Research has been conducted on the synthesis of benzamide derivatives, including those with structural features such as the 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group or a diphenylether moiety associated with a benzamide scaffold. These compounds have been evaluated for their binding affinity to human PrP(C) and inhibition of its conversion into PrP(Sc). Their antiprion activity was assayed by inhibition of PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma cells (ScN2a) and scrapie mouse brain (SMB) cells, identifying them as potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Anticonvulsant Applications of Benzamide Derivatives

Another study focused on the synthesis of a new series of benzamide derivatives as anticonvulsants. The compounds were investigated for their efficacy against seizures, with one of the derivatives emerging as a notably active compound, suggesting their potential as alternatives to traditional anticonvulsant medications (Senthilraja & Alagarsamy, 2012).

Fluorescent Dyes Based on Cypridina Oxyluciferin

In the field of fluorescent dyes, benzamide derivatives based on Cypridina oxyluciferin have been synthesized to study the acyl substitution effect on fluorescent properties. These studies aimed to explore the relationship between molecular structures and spectroscopic properties, guiding the design of new fluorophores for various scientific applications (Hirano et al., 2012).

Crystal Structure and Stereochemical Analysis

Investigations into the crystal structure and stereochemical properties of acetamido and benzamido derivatives have provided valuable insights into their potential pharmacological activities. By analyzing the interplanar angles between amide groups and exploring classical and non-standard hydrogen bonding, researchers have identified molecular features likely responsible for anticonvulsant activities, demonstrating the importance of structural analysis in drug design (Camerman et al., 2005).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Development

The synthesis and pharmacological investigation of benzamide derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline have been explored. These studies highlight the compound's anti-inflammatory activities and their potential as NSAIDs with minimized adverse effects on myocardial function (Lynch et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-acetamido-N-[4-(dimethylamino)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-12(19)17-14-8-6-13(7-9-14)15(20)16-10-4-5-11-18(2)3/h6-9H,10-11H2,1-3H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMXSLAXUJFOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)

![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)

![4-[2-(5-Bromo-2-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2801804.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)